Methyl 4-amino-3,3-dimethylpentanoate
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Overview
Description
Methyl 4-amino-3,3-dimethylpentanoate is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and features an amino group and two methyl groups on the pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3,3-dimethylpentanoate typically involves the esterification of 4-amino-3,3-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 4-amino-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: A simpler ester with a similar backbone but lacking the amino and additional methyl groups.
Methyl 3,4-dimethylpentanoate: Similar structure but with different positioning of the methyl groups.
Methyl 4-amino-3,4-dimethylpentanoate: A closely related compound with slight structural variations.
Uniqueness
Methyl 4-amino-3,3-dimethylpentanoate is unique due to the presence of both an amino group and two methyl groups on the pentanoate backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 4-amino-3,3-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9)8(2,3)5-7(10)11-4/h6H,5,9H2,1-4H3 |
InChI Key |
RJUMDTIMRYXFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC(=O)OC)N |
Origin of Product |
United States |
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